molecular formula C23H20ClN3O4S B3538874 4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide

4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide

Cat. No.: B3538874
M. Wt: 469.9 g/mol
InChI Key: ORCCQUOFTAXLEM-UHFFFAOYSA-N
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Description

4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-methoxy-2-methylphenylboronic acid
  • Indole derivatives

Uniqueness

4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-27-23(28)20-6-4-3-5-19(20)22(26-27)15-7-12-21(31-2)16(13-15)14-25-32(29,30)18-10-8-17(24)9-11-18/h3-13,25H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCCQUOFTAXLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)OC)CNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide
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4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide
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4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide
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4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide
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4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide
Reactant of Route 6
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4-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide

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